An In-Depth Technical Guide to Methylamino-PEG3-azide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Methylamino-PEG3-azide for Researchers and Drug Development Professionals
Introduction: Methylamino-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of modern bioconjugation and targeted drug delivery systems. Its unique architecture, featuring a terminal methylamino group and an azide (B81097) moiety connected by a flexible triethylene glycol (PEG3) spacer, offers researchers a versatile tool for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Data Presentation
Methylamino-PEG3-azide is a valuable reagent in the fields of bioconjugation and medicinal chemistry, prized for its ability to connect two different molecules with a hydrophilic spacer.[1][2] The methylamino group provides a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters, while the azide group is a key component for "click chemistry" reactions.[3][4] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the resulting conjugate in aqueous media, a crucial property for many biological applications.[3]
| Property | Value | Source(s) |
| Chemical Name | 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-N-methylethanamine | [5] |
| CAS Number | 1355197-57-7 | [1][3] |
| Molecular Formula | C₉H₂₀N₄O₃ | [5] |
| Molecular Weight | 232.28 g/mol | [5] |
| Purity | Typically >95% | [3] |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | N/A |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |
| Storage Conditions | Store at -20°C for long-term stability | [6] |
Key Applications in Research and Drug Development
The bifunctional nature of Methylamino-PEG3-azide makes it a cornerstone in several advanced research areas:
-
PROTAC Synthesis: This is arguably the most significant application of Methylamino-PEG3-azide. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] Methylamino-PEG3-azide serves as the linker connecting the target-binding ligand (warhead) and the E3 ligase-binding ligand.[1][8]
-
Bioconjugation and "Click Chemistry": The azide functionality allows for highly efficient and specific ligation to molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5] This "click chemistry" is widely used to label proteins, nucleic acids, and other biomolecules.
-
Drug Delivery and Nanoparticle Functionalization: The PEG linker can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation time.[4] The reactive ends of Methylamino-PEG3-azide can be used to attach drugs or targeting moieties to nanoparticles, liposomes, or other drug delivery vehicles.
Experimental Protocols
The following are detailed methodologies for the key reactions involving Methylamino-PEG3-azide.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule (e.g., an E3 Ligase Ligand)
This protocol describes the coupling of the methylamino group of Methylamino-PEG3-azide to a carboxylic acid using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as NHS (N-Hydroxysuccinimide).
Materials:
-
Carboxylic acid-containing molecule (e.g., Pomalidomide derivative)
-
Methylamino-PEG3-azide
-
EDC hydrochloride
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: To this solution, add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of Methylamino-PEG3-azide (1.1 equivalents) in anhydrous DMF or DCM to the reaction mixture.
-
Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired amide-linked product.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol details the reaction of the azide group of the newly synthesized intermediate from Protocol 1 with an alkyne-containing molecule (e.g., a target protein ligand).
Materials:
-
Azide-functionalized intermediate (from Protocol 1)
-
Alkyne-containing molecule (e.g., JQ1-alkyne for BRD4 targeting)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., a mixture of tert-butanol (B103910) and water or DMF)
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1-0.2 equivalents in water) and sodium ascorbate (0.2-0.4 equivalents in water).
-
Reaction Initiation: To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC to yield the final product.
-
-
Characterization: Characterize the final PROTAC molecule by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks related to the use of Methylamino-PEG3-azide.
Caption: A conceptual workflow for PROTAC synthesis.
Caption: The mechanism of action for a PROTAC.
Caption: A typical workflow for evaluating PROTAC efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
